molecular formula C9H8FNO B1356674 2-(4-Fluoro-2-methoxyphenyl)acetonitrile CAS No. 886498-56-2

2-(4-Fluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B1356674
CAS No.: 886498-56-2
M. Wt: 165.16 g/mol
InChI Key: RUIXXRPYOJHKQZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIXXRPYOJHKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590684
Record name (4-Fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-56-2
Record name (4-Fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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